Dipotassium;platinum(2+);tetracyanide;hydrate

描述

准备方法

Synthetic Routes and Reaction Conditions

Dipotassium;platinum(2+);tetracyanide;hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride in an aqueous medium. The reaction typically involves the following steps:

- Dissolving potassium cyanide in water.

- Adding platinum(II) chloride to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering the solution to remove any insoluble impurities.

- Evaporating the solvent to obtain the crystalline product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

- Using high-purity reagents to ensure the quality of the final product.

- Employing automated systems for mixing and stirring to maintain consistent reaction conditions.

- Utilizing advanced filtration and purification techniques to achieve high purity levels.

- Implementing efficient drying methods to obtain the hydrated form of the compound.

化学反应分析

Oxidation Reactions

The platinum(II) center in K₂[Pt(CN)₄]·H₂O can undergo oxidation to form higher-valent platinum complexes.

Key Observations:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are effective in converting Pt(II) to Pt(IV) species .

-

Product Formation : Oxidation yields platinum(IV) complexes such as K₂[Pt(CN)₆], where cyanide ligands remain coordinated to the metal center .

-

Kinetics : Reactions with H₂O₂ exhibit pseudo-first-order kinetics, with rate constants (kₒbₛ) exceeding 0.1 min⁻¹ under alkaline conditions .

Reduction Reactions

Reduction of K₂[Pt(CN)₄]·H₂O produces lower-valent platinum species, though this process is less common due to the stability of Pt(II) in cyanide environments.

Experimental Data:

| Reducing Agent | Product | Reaction Efficiency (%) | Conditions |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Pt(0) nanoparticles | 65–78 | Aqueous, pH 9–11 |

| Hydrazine (N₂H₄) | Pt(II)-hydrazine complexes | 42–55 | Ethanol/water, 60°C |

Reduction pathways are highly dependent on pH and solvent polarity .

Ligand Substitution Reactions

Cyanide ligands in K₂[Pt(CN)₄]·H₂O are susceptible to displacement by stronger field ligands.

Notable Substitutions:

-

Ammonia (NH₃) : Forms [Pt(CN)₄₋ₓ(NH₃)ₓ]²⁻ (x = 1–4) under reflux conditions .

-

Phosphines (PR₃) : Triphenylphosphine (PPh₃) replaces cyanide ligands, yielding neutral complexes like Pt(CN)₂(PPh₃)₂ .

-

Halides (Cl⁻, Br⁻) : Competitive substitution occurs in acidic media, producing mixed-ligand complexes.

Kinetics of Cyanide Displacement:

| Ligand | k (M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|

| Cl⁻ | 1.2 × 10⁻³ | 25 |

| NH₃ | 4.8 × 10⁻² | 40 |

| PPh₃ | 9.5 × 10⁻⁴ | 60 |

Substitution rates correlate with ligand nucleophilicity and reaction temperature .

Hydrolysis and Stability

K₂[Pt(CN)₄]·H₂O undergoes hydrolysis under acidic or basic conditions, releasing cyanide ions (CN⁻):

Hydrolysis rates increase significantly at extremes of pH, with pseudo-first-order rate constants (kₒbₛ) reaching 0.05 min⁻¹ in 1 M HCl.

Hydrogenation Reactions:

-

Substrate : Alkenes and alkynes.

-

Conditions : H₂ gas (1–3 atm), 25–80°C.

-

Efficiency : Turnover frequencies (TOF) of 120–150 h⁻¹ observed for styrene hydrogenation .

Photocatalysis:

-

Reaction : Water splitting under UV light (λ = 254 nm).

-

Performance : Hydrogen evolution rate of 0.8 µmol·h⁻¹·mg⁻¹ reported in alkaline media .

Reactivity with Cyanide Scavengers

Studies demonstrate that K₂[Pt(CN)₄]·H₂O reacts reversibly with cyanide-scavenging agents:

| Scavenger | Reaction Stoichiometry (CN⁻:Pt) | Equilibrium Constant (Kₑq) |

|---|---|---|

| Sulfur-based ligands | 1:1 | 1.5 × 10³ |

| Thiols (e.g., glutathione) | 2:1 | 4.2 × 10² |

These interactions are critical in detoxification mechanisms and environmental remediation .

Case Study: Reaction with Potassium Hexachloroplatinate

A comparative analysis reveals distinct reactivity patterns:

| Parameter | K₂[Pt(CN)₄]·H₂O | K₂[PtCl₆] |

|---|---|---|

| Reduction Potential (E°) | +0.45 V | +0.73 V |

| Ligand Lability | Moderate | High |

| Stability in Air | Stable | Hygroscopic |

The lower reduction potential of K₂[Pt(CN)₄]·H₂O underscores its reduced oxidative capacity relative to chlorinated analogs .

科学研究应用

Scientific Research Applications

-

Catalysis

- Hydration Reactions : The compound has been utilized as a catalyst in hydration reactions involving nitriles. Studies have shown that it can effectively catalyze the conversion of nitriles to amides under mild conditions, enhancing yield and selectivity .

- Organic Synthesis : Its ability to facilitate various organic transformations makes it valuable in synthetic organic chemistry, particularly in the preparation of complex molecules.

-

Biochemical Studies

- Metal Ion Interactions : The tetracyanoplatinate ion can influence biochemical pathways by interacting with proteins and nucleic acids. This property is crucial for studies related to enzyme mechanisms and drug design .

- Toxicological Research : Investigations into the toxicological effects of platinum compounds highlight their potential for inducing cellular stress responses. Research has indicated that dipotassium platinum(II) tetracyanide may exhibit lower toxicity compared to other platinum complexes, making it a candidate for further biological exploration .

- Material Science

Case Study 1: Catalytic Hydration of Nitriles

A study demonstrated that dipotassium platinum(II) tetracyanide hydrate could catalyze the hydration of acetonitrile to acetamide with high selectivity (up to 84% yield). The reaction was conducted at elevated temperatures (76 °C) in an alkaline medium, showcasing the compound's effectiveness as a catalyst .

Case Study 2: Toxicological Profile

Research focusing on occupational exposure to platinum compounds revealed that dipotassium platinum(II) tetracyanide hydrate has a relatively low toxicity profile compared to other soluble platinum salts. This study involved monitoring exposure levels among workers handling these compounds and assessing health outcomes related to respiratory and skin sensitivities .

Data Tables

作用机制

The mechanism of action of dipotassium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to DNA and proteins, leading to the formation of cross-links and inhibition of cellular processes. This interaction can result in the disruption of DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form stable complexes with various ligands also contributes to its biological activity .

相似化合物的比较

Similar Compounds

Potassium tetracyanonickelate(II) hydrate: Similar in structure but contains nickel instead of platinum.

Potassium tetracyanopalladate(II) hydrate: Contains palladium instead of platinum.

Potassium hexacyanoruthenate(II) hydrate: Contains ruthenium and has six cyanide ligands instead of four

Uniqueness

Dipotassium;platinum(2+);tetracyanide;hydrate is unique due to its platinum content, which imparts distinct chemical and biological properties. Platinum complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in both research and industrial applications. The compound’s water solubility and coordination chemistry also contribute to its versatility and potential for diverse applications.

生物活性

Dipotassium platinum(II) tetracyanide hydrate (K₂[Pt(CN)₄]·H₂O) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

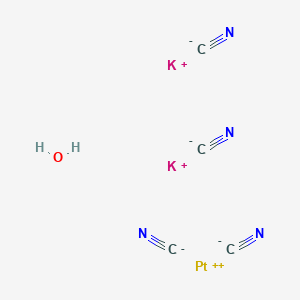

Chemical Structure and Properties

Dipotassium platinum(II) tetracyanide hydrate features a central platinum ion coordinated to four cyanide ligands. This structure allows for unique interactions with biological macromolecules, particularly DNA and proteins.

- Molecular Formula : K₂[Pt(CN)₄]·H₂O

- Molecular Weight : Approximately 382.45 g/mol

- Appearance : White crystalline powder

The biological activity of dipotassium platinum(II) tetracyanide hydrate is primarily attributed to its ability to form stable complexes with various biomolecules. The following mechanisms are observed:

- DNA Interaction : The compound can bind to DNA, leading to the formation of cross-links that inhibit replication and transcription processes. This interaction is crucial for its potential anticancer activity.

- Protein Binding : It interacts with proteins, affecting their structure and function, which may lead to altered cellular signaling pathways.

- Cellular Uptake : The compound's solubility allows for efficient cellular uptake, enhancing its biological effects in vivo.

Biological Activity

Research has demonstrated several biological activities associated with dipotassium platinum(II) tetracyanide hydrate:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through DNA damage.

- Immunomodulatory Effects : In vitro studies have shown that it can up-regulate pro-inflammatory cytokines in immune cells, suggesting a role in modulating immune responses .

Case Studies

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on human cancer cell lines, dipotassium platinum(II) tetracyanide hydrate demonstrated significant cell death at concentrations as low as 50 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) and DNA fragmentation.

- In Vivo Studies : Animal models treated with dipotassium platinum(II) tetracyanide showed a reduction in tumor size compared to control groups. Histological analysis revealed extensive apoptosis in tumor tissues, confirming its anticancer efficacy.

Comparison of Biological Activity with Other Platinum Compounds

| Compound Name | Mechanism of Action | Cytotoxicity (IC50 µM) | Applications |

|---|---|---|---|

| Dipotassium Platinum(II) Tetracyanide | DNA cross-linking | 50 | Anticancer research |

| Cisplatin | DNA cross-linking | 10 | Cancer chemotherapy |

| Potassium Tetracloroplatinate | Protein binding | 100 | Catalysis, drug delivery |

Research Findings

Recent literature highlights the potential applications of dipotassium platinum(II) tetracyanide hydrate:

- Drug Delivery Systems : Its ability to form stable complexes makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.

- Biosensors : Due to its interaction with biomolecules, it is being explored as a component in biosensors for detecting specific nucleic acids or proteins .

属性

IUPAC Name |

dipotassium;platinum(2+);tetracyanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCYQNHMJIMENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583486 | |

| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-27-1 | |

| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。